Lipophilicity (LogP) Differentiation: Impact on Bioavailability and ADME Predictions
The compound's LogP, a critical determinant of membrane permeability and bioavailability, is 2.63 (ALOGPS) or 2.47 (ChemSrc) [1][2]. In comparison, the non-fluorinated analog, 2-(trifluoromethyl)phenylacetic acid, has a predicted LogP of approximately 2.36 [3]. The increased lipophilicity (ΔLogP = +0.27) due to the para-fluoro substituent can influence the compound's partitioning and subsequent performance in biological assays [1][3]. For procurement, this property is key when screening for specific ADME profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.63 (ALOGPS) [1] / 2.47 (ChemSrc) [2] |
| Comparator Or Baseline | 2-(Trifluoromethyl)phenylacetic acid (LogP ≈ 2.36 predicted) [3] |
| Quantified Difference | ΔLogP ≈ +0.27 (Target vs. Baseline) |
| Conditions | Predicted using ALOGPS and ChemAxon software. |
Why This Matters
Lipophilicity directly impacts drug-like properties; this quantitative difference allows researchers to select the analog with the optimal LogP for their specific target profile, impacting hit-to-lead optimization and formulation development.
- [1] Chemfont. Showing chemical card for 4-Fluoro-2-(trifluoromethyl)phenylacetic acid (CFc000224385). 2022. View Source
- [2] ChemSrc. CAS No. 195447-80-4. 4-Fluoro-2-(trifluoromethyl)phenylacetic acid. View Source
- [3] Molbase. 2-(Trifluoromethyl)phenylacetic acid (3038-48-0). Predicted LogP. View Source
